fosinopril

Übersicht

Beschreibung

Fosinopril ist ein Angiotensin-Converting-Enzym-Inhibitor, der hauptsächlich zur Behandlung von Bluthochdruck und bestimmten Arten von chronischer Herzinsuffizienz eingesetzt wird . Es ist unter den Angiotensin-Converting-Enzym-Inhibitoren einzigartig, da es eine Phosphonatgruppe enthält, die es von anderen Mitgliedern dieser Arzneimittelklasse unterscheidet . This compound ist ein Prodrug, d. h. es wird im Körper in seine aktive Form, Fosinoprilat, umgewandelt .

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

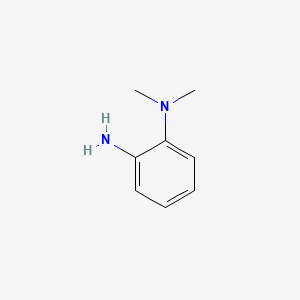

Die Synthese von this compound umfasst mehrere Schritte, beginnend mit dem entsprechenden Cyclohexylamin-Derivat. Die wichtigsten Schritte umfassen die Bildung der Phosphinsäureeinheit und die Kupplung dieser Einheit mit einem Prolin-Derivat . Die Reaktionsbedingungen umfassen typischerweise die Verwendung von organischen Lösungsmitteln und Katalysatoren, um die Bildung des gewünschten Produkts zu erleichtern .

Industrielle Produktionsmethoden

Die industrielle Produktion von this compound folgt einem ähnlichen Syntheseweg, ist aber für die Großproduktion optimiert. Dies umfasst die Verwendung von hocheffizienten Reaktoren, kontinuierlichen Durchflussverfahren und strengen Qualitätskontrollmaßnahmen, um die Reinheit und Konsistenz des Endprodukts zu gewährleisten .

Chemische Reaktionsanalyse

Arten von Reaktionen

This compound unterliegt verschiedenen Arten von chemischen Reaktionen, darunter Hydrolyse, Oxidation und Komplexbildung .

Häufige Reagenzien und Bedingungen

Hydrolyse: This compound wird in Gegenwart von Esterasen zu seiner aktiven Form, Fosinoprilat, hydrolysiert.

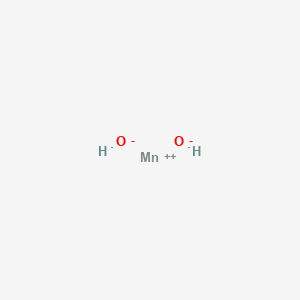

Oxidation: This compound kann Oxidationsreaktionen unterliegen, insbesondere in Gegenwart von Metallionen wie Magnesium.

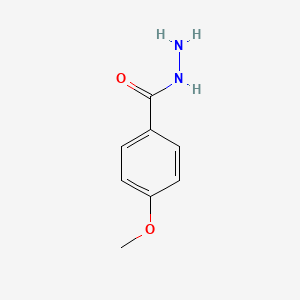

Komplexbildung: This compound bildet Einschlusskomplexe mit Cyclodextrinen, die seine Löslichkeit und Stabilität verbessern können.

Hauptprodukte, die gebildet werden

Das Hauptprodukt, das bei der Hydrolyse von this compound gebildet wird, ist Fosinoprilat, die aktive Form des Arzneimittels . Oxidationsreaktionen können zur Bildung verschiedener Abbauprodukte führen, darunter β-Ketoamid und Phosphonsäure .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of fosinopril involves several steps, starting from the appropriate cyclohexylamine derivative. The key steps include the formation of the phosphinic acid moiety and the coupling of this moiety with a proline derivative . The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but is optimized for large-scale production. This involves the use of high-efficiency reactors, continuous flow processes, and stringent quality control measures to ensure the purity and consistency of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

Fosinopril undergoes several types of chemical reactions, including hydrolysis, oxidation, and complexation .

Common Reagents and Conditions

Hydrolysis: This compound is hydrolyzed to its active form, fosinoprilat, in the presence of esterases.

Oxidation: This compound can undergo oxidation reactions, particularly in the presence of metal ions such as magnesium.

Complexation: This compound forms inclusion complexes with cyclodextrins, which can enhance its solubility and stability.

Major Products Formed

The major product formed from the hydrolysis of this compound is fosinoprilat, which is the active form of the drug . Oxidation reactions can lead to the formation of various degradation products, including β-ketoamide and phosphonic acid .

Wissenschaftliche Forschungsanwendungen

Fosinopril hat mehrere wissenschaftliche Forschungsanwendungen:

Wirkmechanismus

This compound entfaltet seine Wirkung, indem es das Angiotensin-Converting-Enzym hemmt, das für die Umwandlung von Angiotensin I in Angiotensin II verantwortlich ist . Angiotensin II ist ein starkes Vasokonstriktor, das den Blutdruck erhöht. Durch die Hemmung dieses Enzyms reduziert this compound den Angiotensin-II-Spiegel, was zu einer Vasodilatation und einer Senkung des Blutdrucks führt . Darüber hinaus erhöht this compound die Plasma-Renin-Aktivität und reduziert die Aldosteronsekretion, was zu seinen blutdrucksenkenden Wirkungen beiträgt .

Wirkmechanismus

Fosinopril exerts its effects by inhibiting the angiotensin-converting enzyme, which is responsible for the conversion of angiotensin I to angiotensin II . Angiotensin II is a potent vasoconstrictor that increases blood pressure. By inhibiting this enzyme, this compound reduces the levels of angiotensin II, leading to vasodilation and a decrease in blood pressure . Additionally, this compound increases plasma renin activity and reduces aldosterone secretion, contributing to its antihypertensive effects .

Vergleich Mit ähnlichen Verbindungen

Fosinopril wird mit anderen Angiotensin-Converting-Enzym-Inhibitoren wie Lisinopril, Enalapril und Ramipril verglichen . Das einzigartige Merkmal von this compound ist seine Phosphonatgruppe, die eine duale Elimination sowohl über die Nieren als auch über die Leber ermöglicht . Dies macht this compound besonders geeignet für Patienten mit Nierenfunktionsstörungen, da es das Risiko einer Arzneimittelansammlung reduziert . Andere Angiotensin-Converting-Enzym-Inhibitoren wie Lisinopril und Enalapril werden hauptsächlich über die Nieren ausgeschieden und müssen bei Patienten mit Nierenfunktionsstörungen möglicherweise dosiert werden .

Liste ähnlicher Verbindungen

- Lisinopril

- Enalapril

- Ramipril

- Perindopril

- Imidapril

Eigenschaften

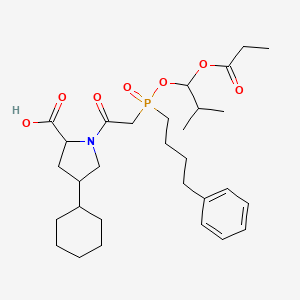

IUPAC Name |

4-cyclohexyl-1-[2-[(2-methyl-1-propanoyloxypropoxy)-(4-phenylbutyl)phosphoryl]acetyl]pyrrolidine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H46NO7P/c1-4-28(33)37-30(22(2)3)38-39(36,18-12-11-15-23-13-7-5-8-14-23)21-27(32)31-20-25(19-26(31)29(34)35)24-16-9-6-10-17-24/h5,7-8,13-14,22,24-26,30H,4,6,9-12,15-21H2,1-3H3,(H,34,35) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIDNLKIUORFRQP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)OC(C(C)C)OP(=O)(CCCCC1=CC=CC=C1)CC(=O)N2CC(CC2C(=O)O)C3CCCCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H46NO7P | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50861108 | |

| Record name | 4-Cyclohexyl-1-({[2-methyl-1-(propanoyloxy)propoxy](4-phenylbutyl)phosphoryl}acetyl)proline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50861108 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

563.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

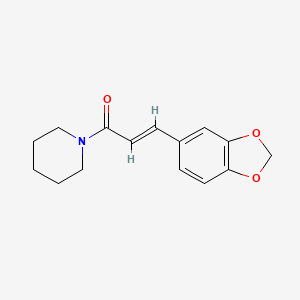

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-amino-1-[[(5S)-2-(2-octadecoxyethoxy)-2-oxo-1,4,2$l^{5}-dioxaphosphinan-5-yl]methyl]pyrimidin-2-one](/img/structure/B1204548.png)

![(2S,3R)-3-[(2-nitroimidazol-1-yl)methoxy]butane-1,2,4-triol](/img/structure/B1204551.png)

![N-[2-(1-azepanyl)phenyl]-2-(1,3-benzoxazol-2-ylthio)acetamide](/img/structure/B1204555.png)

![N-[(6-methoxy-2-oxo-1H-quinolin-3-yl)methyl]-N-(thiophen-2-ylmethyl)-2,1,3-benzothiadiazole-4-sulfonamide](/img/structure/B1204557.png)